molecular formula C18H16ClN3O2 B12758578 6-((5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl)methyl)-3(2H)-pyridazinone CAS No. 179382-91-3

6-((5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl)methyl)-3(2H)-pyridazinone

Katalognummer: B12758578
CAS-Nummer: 179382-91-3
Molekulargewicht: 341.8 g/mol
InChI-Schlüssel: RQUCIYUYJHVVIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-((5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl)methyl)-3(2H)-pyridazinone is a complex organic compound with a unique structure that includes a pyrrol and pyridazinone ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl)methyl)-3(2H)-pyridazinone typically involves multiple steps, starting with the preparation of the pyrrol ring followed by the introduction of the pyridazinone moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-((5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl)methyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

6-((5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl)methyl)-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-((5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl)methyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Chlorobenzoyl)benzofuran: Shares the 4-chlorobenzoyl group but has a different core structure.

    5-[(4-Chlorobenzoyl)oxy]-2-((E)-{[(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoylate: Contains similar functional groups but differs in overall structure.

Uniqueness

6-((5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl)methyl)-3(2H)-pyridazinone is unique due to its specific combination of the pyrrol and pyridazinone rings, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

179382-91-3

Molekularformel

C18H16ClN3O2

Molekulargewicht

341.8 g/mol

IUPAC-Name

3-[[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]methyl]-1H-pyridazin-6-one

InChI

InChI=1S/C18H16ClN3O2/c1-11-9-15(10-14-7-8-16(23)21-20-14)22(2)17(11)18(24)12-3-5-13(19)6-4-12/h3-9H,10H2,1-2H3,(H,21,23)

InChI-Schlüssel

RQUCIYUYJHVVIL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(C(=C1)CC2=NNC(=O)C=C2)C)C(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.